4-tert-butyl-N-(4-fluorobenzyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-N-(4-fluorobenzyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as Compound 32 and has shown promising results in pre-clinical studies as an anti-cancer agent.
Mechanism of Action
The mechanism of action of Compound 32 is not fully understood. However, it has been shown to inhibit the activity of several enzymes that are involved in cancer cell growth and survival. In addition, Compound 32 has been shown to activate the tumor suppressor protein p53, which plays a key role in regulating cell growth and preventing the development of cancer.
Biochemical and Physiological Effects
Compound 32 has been shown to have low toxicity in pre-clinical studies. It has been well-tolerated in animal models and has not shown any significant adverse effects. In addition, Compound 32 has been shown to have good pharmacokinetic properties, meaning that it is easily absorbed and distributed in the body.
Advantages and Limitations for Lab Experiments
One advantage of using Compound 32 in lab experiments is its high purity and stability. This makes it easy to handle and ensures that the results obtained are reliable. However, one limitation of using Compound 32 is its cost. The synthesis method is complex and requires several steps, which makes it expensive to produce on a large scale.
Future Directions
There are several future directions for research on Compound 32. One area of interest is the development of new analogs of Compound 32 that may have improved anti-cancer activity. In addition, further studies are needed to fully understand the mechanism of action of Compound 32 and its potential as a therapeutic agent. Finally, clinical trials are needed to determine the safety and efficacy of Compound 32 in humans.
Synthesis Methods
The synthesis of Compound 32 involves the reaction of 4-fluorobenzylamine with 4-tert-butylbenzoyl chloride in the presence of a base. The reaction yields Compound 32 as a white solid with a purity of over 95%. This synthesis method has been optimized for large-scale production of Compound 32 and has been used in several pre-clinical studies.
Scientific Research Applications
Compound 32 has shown promising results in pre-clinical studies as an anti-cancer agent. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, prostate, and colon cancer cells. In addition, Compound 32 has been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that Compound 32 may have therapeutic potential as an anti-cancer agent.
properties
IUPAC Name |
4-tert-butyl-N-[(4-fluorophenyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO/c1-18(2,3)15-8-6-14(7-9-15)17(21)20-12-13-4-10-16(19)11-5-13/h4-11H,12H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMNIOSGGVPUSLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-(4-fluorobenzyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.